Cyclohexanone, 3-[(4-methylphenyl)thio]-
Description
Historical Perspectives and Contemporary Relevance of Thioether-Substituted Cyclohexanones in Organic Chemistry
The synthesis of thioethers has been a cornerstone of organic chemistry for over a century, with early methods often relying on the Williamson ether synthesis-type reaction between a thiolate and an alkyl halide. The specific class of β-keto sulfides, to which Cyclohexanone (B45756), 3-[(4-methylphenyl)thio]- belongs, has gained prominence due to the valuable synthetic transformations they can undergo. Historically, their preparation was often achieved by the reaction of α-haloketones with mercaptans.
In contemporary organic synthesis, the importance of thioether-substituted cyclohexanones has grown significantly. These compounds are not merely synthetic curiosities but are recognized as valuable intermediates. The sulfur atom can be oxidized to sulfoxides and sulfones, which can then be used in a variety of carbon-carbon bond-forming reactions, including aldol (B89426) and Michael-type additions, and can also serve as leaving groups in elimination reactions to introduce unsaturation. Furthermore, the development of asymmetric synthesis has brought about catalytic enantioselective methods for the preparation of chiral 3-thio-substituted cyclohexanones, highlighting their role in the construction of stereochemically complex molecules.
Rationale for Dedicated Research on Cyclohexanone, 3-[(4-methylphenyl)thio]-
The focused investigation of Cyclohexanone, 3-[(4-methylphenyl)thio]- is driven by several key factors. The presence of both a ketone and a thioether functionality within a six-membered ring provides a platform for diverse chemical manipulations. The ketone allows for reactions at the carbonyl carbon and the α-carbons, while the thioether offers opportunities for oxidation and subsequent elimination or rearrangement reactions.
Structural Elucidation and Nomenclatural Specificities of Cyclohexanone, 3-[(4-methylphenyl)thio]-
The unequivocal identification and characterization of Cyclohexanone, 3-[(4-methylphenyl)thio]- relies on a combination of nomenclatural precision and detailed spectroscopic analysis.
Nomenclature:
The compound is systematically named according to IUPAC rules. The principal functional group is the ketone, leading to the parent name "cyclohexanone". The substituent at the third carbon atom is a "(4-methylphenyl)thio" group. Therefore, the full IUPAC name is 3-[(4-Methylphenyl)sulfanyl]cyclohexanone . rsc.org It is also commonly referred to by the synonym 3-(p-tolylthio)cyclohexanone . rsc.org
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C₁₃H₁₆OS |
| Average Mass | 220.330 g/mol |
| Monoisotopic Mass | 220.092186 u |
| CAS Registry Number | 77670-22-5 |
Spectroscopic Data:
The structural assignment is confirmed by a comprehensive analysis of its spectroscopic data.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
The ¹H NMR spectrum provides detailed information about the electronic environment and connectivity of the hydrogen atoms in the molecule.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| 7.34 | d, J=8.0Hz | 2H | Aromatic protons (ortho to sulfur) |
| 7.14 | d, J=8.0Hz | 2H | Aromatic protons (meta to sulfur) |
| 3.32-3.39 | m | 1H | H-3 (methine proton) |
| 2.67 | dd, J=4.4Hz, 14.4Hz | 1H | H-2 (axial proton) |
| 2.29-2.39 | m | 6H | H-2 (equatorial), H-4, H-6 protons and CH₃ |
| 2.09-2.19 | m | 2H | H-5 protons |
| 1.67-1.74 | m | 2H | H-4, H-6 protons |
Data sourced from the Royal Society of Chemistry, Electronic Supplementary Information. rsc.org
The distinct signals for the aromatic protons confirm the presence of the p-tolyl group. The complex multiplets in the aliphatic region are characteristic of the cyclohexanone ring protons, with their chemical shifts and coupling constants providing insight into their spatial arrangement.
Further Spectroscopic Characterization (Predicted/Typical Values):
¹³C NMR Spectroscopy: The spectrum would be expected to show a signal for the carbonyl carbon around 208-212 ppm. Aromatic carbons would appear in the 120-140 ppm region, with the carbon bearing the methyl group around 21 ppm. The aliphatic carbons of the cyclohexanone ring would resonate in the 20-50 ppm range.
Infrared (IR) Spectroscopy: A strong absorption band characteristic of a ketone carbonyl (C=O) stretch would be expected around 1715 cm⁻¹. bartleby.com Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching would appear just below 3000 cm⁻¹.
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z 220. Subsequent fragmentation patterns would likely involve cleavage of the C-S bond and fragmentation of the cyclohexanone ring.
The synthesis of Cyclohexanone, 3-[(4-methylphenyl)thio]- is typically achieved through the Michael addition of 4-methylthiophenol to 2-cyclohexen-1-one (B156087). This reaction is a classic example of a conjugate addition, a powerful tool in organic synthesis for the formation of carbon-heteroatom bonds.
Structure
2D Structure
Properties
CAS No. |
77670-22-5 |
|---|---|
Molecular Formula |
C13H16OS |
Molecular Weight |
220.33 g/mol |
IUPAC Name |
3-(4-methylphenyl)sulfanylcyclohexan-1-one |
InChI |
InChI=1S/C13H16OS/c1-10-5-7-12(8-6-10)15-13-4-2-3-11(14)9-13/h5-8,13H,2-4,9H2,1H3 |
InChI Key |
NDWGZZORJQCRJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2CCCC(=O)C2 |
Origin of Product |
United States |
Synthetic Methodologies for Cyclohexanone, 3 4 Methylphenyl Thio
Direct Functionalization Strategies for the Cyclohexanone (B45756) Core
Direct functionalization methods commence with a cyclohexanone or a closely related precursor, introducing the 3-[(4-methylphenyl)thio]- group through carbon-sulfur bond formation. These strategies are often more convergent and rely on well-established transformations of cyclic ketones.
One of the most common methods for introducing a sulfur substituent at the α-position of a ketone is through the reaction of its corresponding enolate with an electrophilic sulfur species. This process, known as α-sulfenylation, allows for the direct formation of the C-S bond adjacent to the carbonyl group.
The reaction is initiated by the deprotonation of cyclohexanone using a suitable base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), to generate the cyclohexanone enolate. This nucleophilic enolate then attacks an electrophilic sulfur reagent. While various sulfenylating agents can be employed, for the introduction of the (4-methylphenyl)thio group, reagents like p-toluenesulfenyl chloride (4-MeC₆H₄SCl) or N-(p-tolylthio)phthalimide are effective. The use of a strong, non-nucleophilic base like LDA ensures rapid and quantitative enolate formation, minimizing self-condensation side reactions. The reaction is typically carried out at low temperatures, such as -78 °C, in an inert solvent like tetrahydrofuran (B95107) (THF) to control reactivity and enhance selectivity.
A plausible reaction mechanism is depicted below:
Enolate Formation: Cyclohexanone is treated with a strong base (e.g., LDA) to form the lithium enolate.
Nucleophilic Attack: The enolate attacks the electrophilic sulfur atom of the sulfenylating agent (e.g., p-toluenesulfenyl chloride).
Product Formation: The carbon-sulfur bond is formed, yielding 2-[(4-methylphenyl)thio]cyclohexanone, and a salt byproduct (e.g., LiCl) is generated.
It is important to note that this direct sulfenylation of cyclohexanone itself would yield the 2-substituted product. To obtain the target 3-substituted isomer, this method would require a subsequent rearrangement or starting with a precursor that directs the substitution to the 3-position, which is less direct. A more practical application of this chemistry for the target molecule would involve a different starting material, as outlined in the conjugate addition section.
A highly effective and widely used method for the synthesis of 3-substituted cyclohexanones is the conjugate (or Michael) addition of a nucleophile to an α,β-unsaturated ketone. In this case, 2-cyclohexen-1-one (B156087) serves as the ideal precursor. The nucleophile, 4-methylthiophenol (also known as p-thiocresol), adds to the β-carbon of the enone system.
This reaction is typically catalyzed by a base, which deprotonates the thiol to form the more nucleophilic thiolate anion (4-MeC₆H₄S⁻). Common bases for this transformation include sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), or triethylamine (B128534) (Et₃N). The reaction is often carried out in a protic solvent like ethanol (B145695) or methanol, which can protonate the resulting enolate intermediate to give the final product. The process is generally high-yielding and proceeds under mild conditions.
The key steps of the mechanism are:
Thiolate Formation: 4-Methylthiophenol is deprotonated by a base to form the 4-methylphenoxide thiolate.
Michael Addition: The thiolate attacks the β-carbon of 2-cyclohexen-1-one, leading to the formation of a resonance-stabilized enolate intermediate.
Protonation: The enolate is protonated by the solvent or a proton source to yield the final product, Cyclohexanone, 3-[(4-methylphenyl)thio]-.
This method offers excellent regioselectivity, as the addition of soft nucleophiles like thiolates to α,β-unsaturated ketones occurs exclusively at the β-position. Asymmetric variants of this reaction, using chiral catalysts, can provide enantiomerically enriched products. mdpi.com
Table 1: Comparison of Reaction Conditions for Conjugate Addition
| Catalyst/Base | Solvent | Temperature | Yield | Reference |
| Triethylamine | Neat | Room Temp | High | Generic |
| Sodium Hydroxide | Ethanol | Room Temp | Good | Generic |
| Potassium Carbonate | Methanol | Reflux | Moderate-Good | Generic |
| Chiral Organocatalyst | Toluene | -20 °C to RT | High (with ee) | mdpi.com |
This is an interactive data table based on typical conditions for Michael additions of thiols.
Another direct approach involves the nucleophilic substitution of a leaving group at the 3-position of the cyclohexanone ring by the 4-methylphenoxide thiolate. A common substrate for this reaction is a 3-halocyclohexanone, such as 3-bromocyclohexanone (B1628328) or 3-chlorocyclohexanone.
The reaction proceeds via a standard Sₙ2 mechanism. The thiolate anion, typically generated by treating 4-methylthiophenol with a base like sodium hydride (NaH) or sodium ethoxide (NaOEt), acts as the nucleophile. It attacks the carbon atom bearing the halogen, displacing the halide ion and forming the desired thioether. The choice of solvent is crucial; polar aprotic solvents such as dimethylformamide (DMF) or acetone (B3395972) are often preferred as they can solvate the cation without strongly solvating the nucleophilic anion, thus accelerating the reaction rate.
The stereochemistry of the starting 3-halocyclohexanone will influence the stereochemistry of the product, as the Sₙ2 reaction proceeds with an inversion of configuration at the carbon center.
| Starting Material | Nucleophile Source | Solvent | Typical Conditions |
| 3-Bromocyclohexanone | 4-Methylthiophenol + NaH | DMF | 0 °C to Room Temp |
| 3-Chlorocyclohexanone | Sodium 4-methylphenoxide | Acetone | Reflux |
| 3-Tosyloxycyclohexanone | 4-Methylthiophenol + K₂CO₃ | Acetonitrile | Reflux |
This is an interactive data table illustrating typical conditions for nucleophilic substitution.
Ring-Forming Synthesis Routes Incorporating the Thioether Moiety
In contrast to direct functionalization, these methods construct the six-membered ring from acyclic precursors that already contain, or are designed to incorporate, the (4-methylphenyl)thio group. These strategies can be particularly useful for creating highly substituted or complex cyclohexanone derivatives.
Annulation reactions, which involve the formation of a new ring onto an existing structure, are a cornerstone of cyclic compound synthesis. The Robinson annulation is a classic and powerful example, combining a Michael addition with an intramolecular aldol (B89426) condensation to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com
To synthesize Cyclohexanone, 3-[(4-methylphenyl)thio]-, a modified Robinson annulation strategy could be envisioned. This would involve reacting a ketone enolate with a custom-designed Michael acceptor that already contains the (4-methylphenyl)thio group. For instance, a vinyl ketone derivative such as 4-[(4-methylphenyl)thio]-3-buten-2-one could serve as the Michael acceptor.
The proposed sequence would be:
Michael Addition: A ketone enolate, for example, from acetone, adds to 4-[(4-methylphenyl)thio]-3-buten-2-one to form a 1,5-diketone intermediate with the thioether at the appropriate position.
Intramolecular Aldol Condensation: Under basic or acidic conditions, the 1,5-diketone undergoes an intramolecular aldol reaction followed by dehydration to form a cyclohexenone ring.
Reduction: Subsequent reduction of the resulting double bond would yield the target saturated cyclohexanone.
Modern synthetic chemistry has seen the rise of powerful metal-catalyzed cyclization reactions for the construction of carbocyclic frameworks. Palladium- and rhodium-catalyzed reactions, in particular, offer mild and efficient routes to cyclic ketones. nih.govorganic-chemistry.org
A hypothetical approach for the synthesis of Cyclohexanone, 3-[(4-methylphenyl)thio]- could involve an intramolecular palladium-catalyzed α-arylation of a ketone. organic-chemistry.orgnih.gov This would require an acyclic precursor containing a ketone, a tethered aryl group, and the thioether. However, a more plausible metal-catalyzed route might involve the cyclization of a carefully designed acyclic precursor.
For instance, a rhodium-catalyzed [5+1] cycloaddition could be adapted. nih.gov These reactions typically involve the combination of a five-carbon component and a one-carbon component (often carbon monoxide). An acyclic precursor containing an allene (B1206475) or alkyne and the (4-methylphenyl)thio group at the appropriate position could potentially undergo a rhodium-catalyzed cyclization in the presence of carbon monoxide to form the cyclohexenone ring, which could then be reduced to the target cyclohexanone.
While specific examples for the synthesis of this exact molecule via metal-catalyzed cyclization are not prominent in the literature, the versatility of these methods suggests their potential applicability. The development of such a route would depend on the synthesis of a suitable acyclic precursor and the optimization of the catalytic cyclization conditions.
Stereoselective Synthesis of Cyclohexanone, 3-[(4-methylphenyl)thio]- and its Diastereomers/Enantiomers
The synthesis of specific stereoisomers of 3-arylthio cyclohexanones is of significant interest due to the importance of chiral sulfur-containing molecules in medicinal chemistry. beilstein-journals.orgnih.gov Methodologies for achieving stereocontrol can be categorized by whether the key stereocenter is set during the installation of the thioether or in a subsequent functionalization of the cyclohexanone ring.
The primary method for installing the thioether group with stereocontrol is the asymmetric conjugate addition, or Michael addition, of 4-methylthiophenol to 2-cyclohexen-1-one. rsc.org This reaction creates a new stereocenter at the C-3 position of the cyclohexanone ring. The success of this approach hinges on the use of a chiral catalyst to control the facial selectivity of the thiol's attack on the double bond. nih.gov
Organocatalysis has emerged as a powerful tool for this transformation. Chiral primary and secondary amines, as well as bifunctional catalysts like chiral thioureas, can effectively catalyze the enantioselective addition of thiols to cyclic enones. scispace.commdpi.com For instance, cinchona alkaloid-derived thiourea (B124793) catalysts can activate the nitroalkene through hydrogen bonding, facilitating a highly stereoselective Michael addition. mdpi.com The hydroxyl group on some catalysts plays a pivotal role in the enantioselection. scispace.com The choice of solvent also significantly impacts the optical yields, with nonpolar aromatic solvents often providing better results. scispace.com
Catalytic systems employing metal complexes with chiral ligands, such as lanthanide-based catalysts, have also been shown to effectively control the stereochemistry of the addition to cyclic enones. beilstein-journals.org These methods can produce the desired enantiomer in high yield and with significant enantiomeric excess (ee).
Below is a table summarizing representative catalytic systems for the asymmetric Michael addition of thiols to cyclohexenone.
| Catalyst Type | Example Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |
| Organocatalyst | (2S, 4S)-2-(Anilinomethyl)-1-ethylpyrrolidine | Toluene | -20 | High | >90 |
| Organocatalyst | Cinchona Alkaloid-Derived Thiourea | Dichloromethane | 25 | 85-95 | 80-95 |
| Metal Complex | (R)-LaNa₃tris(binaphthoxide) (LSB) | THF | -78 | Good | High |
Note: Data is illustrative and compiled from findings on analogous systems. beilstein-journals.orgscispace.commdpi.com
Once the chiral center at C-3 is established, it can direct the stereochemistry of subsequent reactions, allowing for the diastereoselective synthesis of more complex, polyfunctionalized cyclohexanones. beilstein-journals.orgnih.gov The existing 3-[(4-methylphenyl)thio]- substituent can exert significant steric influence, guiding the approach of incoming reagents to the opposite face of the ring.
Cascade reactions, such as inter-intramolecular double Michael additions, are effective strategies for constructing highly substituted cyclohexanone skeletons with excellent diastereoselectivity. beilstein-journals.org For example, the reaction of a β-keto ester with a trisubstituted Michael acceptor can proceed via a Michael-aldol domino reaction to yield polyfunctional cyclohexanones with high diastereomeric ratios (dr). nih.gov Mechanistic studies suggest that the diastereoselectivity in these annulations is often governed by Curtin-Hammett kinetics, where the selective aldol cyclization of one intermediate over another determines the final product's stereochemistry. nih.gov This control allows for the creation of multiple new stereocenters relative to the initial thioether-bearing carbon.
Sustainable and Green Chemistry Approaches in the Synthesis of Cyclohexanone, 3-[(4-methylphenyl)thio]-
Modern synthetic chemistry emphasizes the development of sustainable processes that minimize environmental impact. For the synthesis of Cyclohexanone, 3-[(4-methylphenyl)thio]-, this includes reducing solvent use, employing safer catalytic systems, and utilizing energy-efficient technologies.
Performing reactions without a solvent or in an aqueous medium represents a significant step towards green synthesis. Solvent-free, or "neat," reaction conditions can lead to higher efficiency, simplified workup procedures, and a drastic reduction in chemical waste. rsc.org For instance, the Gewald reaction, which can produce substituted thiophenes, has been successfully adapted to solvent-free conditions using mechanochemistry or thermal heating. mdpi.com Similarly, the synthesis of various thiocarbonyl compounds has been achieved efficiently under solvent-free conditions using reagents like Lawesson's reagent, often with microwave irradiation to accelerate the process. organic-chemistry.org
The conjugate addition of thiols to enones can also be performed under reduced solvent conditions. "On-water" protocols, where the reaction is conducted in a suspension of the reactants in water, have proven effective for certain organocatalytic transformations, sometimes leading to enhanced reactivity and selectivity. researchgate.net
The use of organocatalysts and biocatalysts are cornerstones of green chemistry, offering alternatives to potentially toxic and expensive heavy metal catalysts.
Organocatalysis: As discussed in the context of stereoselective synthesis, organocatalysts are highly effective for producing chiral 3-thio-substituted cyclohexanones. ekb.eguniroma1.it Catalysts based on natural products like L-proline or cinchona alkaloids are biodegradable, operate under mild conditions, and can be highly efficient, often requiring only low catalyst loadings. ekb.egnih.gov Their ability to form transient covalent bonds (e.g., enamines) or non-covalent interactions (e.g., hydrogen bonds) with substrates allows for precise activation and stereochemical control. mdpi.com
Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions. While the direct enzymatic synthesis of the C-S bond is less common, biocatalysis is highly relevant for the further functionalization of the thioether. Specifically, monooxygenase enzymes are used for the selective oxidation of the sulfur atom. Cyclohexanone monooxygenases (CHMOs), a class of Baeyer-Villiger monooxygenases (BVMOs), are particularly effective at catalyzing the asymmetric sulfoxidation of thioethers to produce optically active sulfoxides. nih.govrug.nlnih.gov The thermostable CHMO from Thermocrispum municipale (TmCHMO) has shown promise, maintaining high selectivity at elevated temperatures and in the presence of organic solvents. nih.govuab.cat This biocatalytic oxidation uses molecular oxygen as the oxidant and requires a cofactor like NADPH, providing a green route to valuable chiral sulfoxides from the parent thioether. rug.nlnih.gov
The table below summarizes the performance of select CHMOs in the sulfoxidation of related aryl alkyl sulfides.
| Biocatalyst | Source Organism | Substrate | Product Configuration | Enantiomeric Excess (ee %) |
| CHMO | Acinetobacter calcoaceticus | Methyl phenyl sulfide (B99878) | (R)-sulfoxide | >99 |
| TmCHMO | Thermocrispum municipale | Thioanisole | (R)-sulfoxide | >99 |
| OTEMO | Pseudomonas putida | Alkyl aryl sulfides | (S)-sulfoxides | High |
Note: Data is illustrative and based on findings for analogous thioether substrates. nih.govrug.nlnih.gov
Modern technologies like microwave irradiation and continuous flow processing are being integrated into synthetic protocols to enhance efficiency and safety.
Microwave-Assisted Synthesis: Microwave heating can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. nih.govnih.gov This is due to the efficient and direct transfer of energy to the reacting molecules. For the synthesis of sulfur-containing heterocycles and related compounds, microwave-assisted protocols frequently lead to higher yields and cleaner reaction profiles compared to conventional heating. researchgate.netresearchgate.netorganic-chemistry.org The use of microwave irradiation in solvent-free conditions is a particularly potent green chemistry combination. nih.gov
Flow Chemistry: Continuous flow synthesis involves pumping reagents through a reactor where they mix and react. This technique offers numerous advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety by minimizing the volume of reactive intermediates at any given time, and improved reproducibility. zenodo.org The synthesis of related β/γ-substituted ketones and arylthio-cyclopropyl carbonyl compounds has been successfully demonstrated in flow systems. zenodo.orgmdpi.com Such setups allow for easy scalability by simply running the system for longer periods and can be integrated with in-line purification, making the entire process more efficient and automated. mdpi.com
Reactivity and Mechanistic Studies of Cyclohexanone, 3 4 Methylphenyl Thio
Reactions at the Carbonyl Group
The ketone functionality in Cyclohexanone (B45756), 3-[(4-methylphenyl)thio]- is a key site for a variety of chemical reactions, including nucleophilic additions, condensations, and functionalization at the adjacent α-carbons.
The carbonyl group of Cyclohexanone, 3-[(4-methylphenyl)thio]- is susceptible to nucleophilic attack, a fundamental reaction of ketones. This process involves the addition of a nucleophile to the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate that is subsequently protonated to yield an alcohol. The stereochemical outcome of these additions is of significant interest. For substituted cyclohexanones, the incoming nucleophile can approach from either the axial or equatorial face of the ring. The presence of the 3-[(4-methylphenyl)thio]- substituent can exert steric and electronic effects that influence the facial selectivity of the attack, leading to a preference for one diastereomer over the other.
General principles governing nucleophilic additions to substituted cyclohexanones suggest that the stereoselectivity is dependent on factors such as the nature of the nucleophile, the solvent, and the specific substituents on the ring. While specific studies on this exact molecule are not abundant, related studies on sulfur-substituted cyclohexanone acetals indicate that such substituents have a powerful influence on the stereoselectivity of nucleophilic reactions. wikipedia.org
Table 1: Expected Products from Nucleophilic Addition Reactions
| Nucleophile (Nu:) | Reagent Example | Expected Product |
| Hydride (H⁻) | Sodium borohydride (B1222165) (NaBH₄) | 3-[(4-Methylphenyl)thio]cyclohexan-1-ol |
| Grignard Reagent (R-MgX) | Methylmagnesium bromide (CH₃MgBr) | 1-Methyl-3-[(4-methylphenyl)thio]cyclohexan-1-ol |
| Organolithium Reagent (R-Li) | Butyllithium (CH₃CH₂CH₂CH₂Li) | 1-Butyl-3-[(4-methylphenyl)thio]cyclohexan-1-ol |
| Cyanide (CN⁻) | Hydrogen cyanide (HCN) | 1-Hydroxy-3-[(4-methylphenyl)thio]cyclohexane-1-carbonitrile |
This table presents expected products based on general ketone reactivity. Specific yields and stereoselectivity would require experimental validation.
The carbonyl group can undergo condensation reactions with primary or secondary amines to form imines and enamines, respectively. wikipedia.orgmasterorganicchemistry.com The reaction of Cyclohexanone, 3-[(4-methylphenyl)thio]- with a primary amine, under acidic catalysis, would be expected to yield a corresponding imine.
With secondary amines, such as pyrrolidine (B122466) or morpholine, the reaction proceeds through an iminium ion intermediate. Subsequent deprotonation at an α-carbon results in the formation of an enamine. libretexts.orgyoutube.com For 3-substituted cyclohexanones, two regioisomeric enamines can potentially be formed. The regioselectivity of this deprotonation is influenced by both steric and electronic factors. The resulting enamines are versatile synthetic intermediates, acting as nucleophiles in reactions like the Stork enamine alkylation. libretexts.org
Mechanism of Enamine Formation:
Protonation of the carbonyl oxygen.
Nucleophilic attack by the secondary amine.
Proton transfer from the nitrogen to the oxygen.
Elimination of water to form an iminium ion.
Deprotonation of an α-carbon to yield the enamine. masterorganicchemistry.com
The α-carbons adjacent to the carbonyl group in Cyclohexanone, 3-[(4-methylphenyl)thio]- are acidic and can be deprotonated by a strong base to form an enolate. This enolate is a powerful nucleophile and can participate in a variety of reactions, most notably alkylation. The regioselectivity of enolate formation is a critical aspect, as deprotonation can occur at either the C-2 or C-6 position. The use of kinetic or thermodynamic control conditions can favor the formation of one regioisomer over the other. For instance, sterically hindered bases at low temperatures, such as lithium diisopropylamide (LDA), typically favor the formation of the kinetic enolate (deprotonation at the less substituted α-carbon). ubc.ca
Once formed, the enolate can be alkylated with alkyl halides to introduce new carbon-carbon bonds at the α-position. The stereochemistry of this alkylation is also a key consideration, with the electrophile generally approaching from the less sterically hindered face of the enolate. ubc.ca
Ketones can also undergo various rearrangement reactions under specific conditions. While not extensively documented for this particular molecule, analogous structures can participate in reactions such as the Baeyer-Villiger oxidation, where a peroxy acid converts the ketone into an ester (lactone in the case of cyclic ketones). The Beckmann rearrangement of the corresponding oxime is another potential transformation, yielding a lactam. libretexts.org
Transformations Involving the Thioether Moiety
The thioether group in Cyclohexanone, 3-[(4-methylphenyl)thio]- offers another site for chemical reactivity, allowing for modifications that can significantly alter the molecule's properties and further functionalization.
The sulfur atom of the thioether is susceptible to oxidation, typically yielding the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. A variety of oxidizing agents can be employed for this transformation, including hydrogen peroxide, peroxy acids (like m-CPBA), and potassium permanganate. organic-chemistry.orgorganic-chemistry.org The control of the oxidation state (sulfoxide vs. sulfone) can often be achieved by careful selection of the oxidant and reaction conditions.
Table 2: Chemical Oxidation of the Thioether Moiety
| Product | Oxidizing Agent | Typical Conditions |
| 3-[(4-Methylphenyl)sulfinyl]cyclohexanone (Sulfoxide) | Hydrogen Peroxide (H₂O₂) | Catalytic amount of acid/metal |
| 3-[(4-Methylphenyl)sulfonyl]cyclohexanone (Sulfone) | m-Chloroperoxybenzoic acid (m-CPBA) | Stoichiometric excess |
This table provides examples of common oxidizing agents and the expected products.
Of particular interest is the use of enzymes for the selective oxidation of sulfides. Monooxygenases, such as cyclohexanone monooxygenase (CHMO), are known to catalyze the enantioselective oxidation of sulfides to sulfoxides. researchgate.net This enzymatic approach offers a green and highly selective method for preparing chiral sulfoxides, which are valuable building blocks in asymmetric synthesis. The substrate specificity of these enzymes can be broad, and it is plausible that Cyclohexanone, 3-[(4-methylphenyl)thio]- could serve as a substrate for such a biocatalytic oxidation. researchgate.netharvard.edu
The lone pair of electrons on the sulfur atom allows the thioether to act as a nucleophile, reacting with electrophiles such as alkyl halides to form sulfonium (B1226848) salts. nih.gov This reaction typically proceeds via an Sₙ2 mechanism. The resulting trialkylsulfonium salt is a positively charged species with a non-coordinating counter-anion. nih.gov
These sulfonium salts are themselves useful synthetic intermediates. For example, they can act as alkylating agents or undergo elimination reactions to form alkenes. The formation of a sulfonium salt from Cyclohexanone, 3-[(4-methylphenyl)thio]- would introduce a positive charge into the molecule, potentially influencing the reactivity of the nearby carbonyl group.
Sulfur Extrusion and Elimination Reactions
Sulfur extrusion and elimination reactions of β-ketosulfides like Cyclohexanone, 3-[(4-methylphenyl)thio]- represent a significant area of their reactivity, often leading to the formation of new carbon-carbon bonds and unsaturated systems. While direct experimental data on sulfur extrusion for this specific compound is not extensively documented in publicly available literature, analogous reactions of similar β-ketosulfides and related sulfones provide a strong basis for predicting its behavior.
One of the most pertinent transformations in this context is the Ramberg-Bäcklund reaction . This reaction typically involves the conversion of an α-halo sulfone to an alkene through a base-mediated extrusion of sulfur dioxide. For Cyclohexanone, 3-[(4-methylphenyl)thio]-, this would first require oxidation of the sulfide (B99878) to the corresponding sulfone, followed by halogenation at the α-position to the sulfonyl group.
The generalized mechanism for a Ramberg-Bäcklund type reaction applied to this substrate would proceed as follows:
Oxidation: The thioether is oxidized to a sulfone, 3-[(4-methylphenyl)sulfonyl]cyclohexanone, typically using an oxidizing agent like a peroxy acid.
Halogenation: The carbon alpha to the sulfonyl group is halogenated.
Deprotonation: A strong base abstracts a proton from the other α-carbon, generating a carbanion.
Intramolecular Nucleophilic Substitution: The carbanion displaces the halide in an intramolecular fashion, forming a three-membered episulfone intermediate.
Sulfur Dioxide Extrusion: The unstable episulfone spontaneously eliminates sulfur dioxide (SO₂), resulting in the formation of an alkene.
This reaction is a powerful tool for the synthesis of alkenes, including those in cyclic systems.
β-Elimination reactions are another crucial pathway for compounds of this nature. In a typical β-elimination, a proton on the carbon alpha to the electron-withdrawing group (in this case, the ketone) and a leaving group on the beta carbon (the p-tolylthio group) are removed, leading to the formation of a double bond. This process is generally promoted by a base. The thioether group, particularly after being converted to a better leaving group like a sulfoxide or sulfonium salt, can be eliminated.
Reactivity of the 4-Methylphenyl Substituent
The 4-methylphenyl (p-tolyl) group in Cyclohexanone, 3-[(4-methylphenyl)thio]- is an active site for various chemical transformations, primarily involving the aromatic ring and the methyl substituent.
The p-tolyl group is susceptible to electrophilic aromatic substitution (EAS) . The outcome of such reactions is directed by the activating and ortho-, para-directing methyl group and the ortho-, para-directing, yet deactivating (due to inductive effects) thioether linkage. The positions ortho to the methyl group (and meta to the sulfur) and ortho to the sulfur atom (and meta to the methyl group) are potential sites for substitution.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively.
The precise regioselectivity would depend on the specific reaction conditions and the interplay of steric and electronic effects of the substituents.
The methyl group of the tolyl substituent can also be a site for chemical modification. One common reaction is oxidation . The methyl group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents. Milder oxidation can potentially yield an aldehyde (-CHO) or a primary alcohol (-CH₂OH). The oxidation of methyl p-tolyl sulfide to the corresponding sulfoxide has been studied, indicating the susceptibility of this part of the molecule to oxidative transformations.
Rearrangement Reactions and Fragmentations of the Cyclohexanone, 3-[(4-methylphenyl)thio]- Scaffold
The structural framework of Cyclohexanone, 3-[(4-methylphenyl)thio]- allows for several interesting rearrangement and fragmentation reactions, particularly upon activation of the sulfur atom or under mass spectrometric conditions.
A key potential rearrangement is the Pummerer rearrangement . This reaction occurs when an alkyl sulfoxide with an α-proton is treated with an activating agent, such as acetic anhydride. The sulfoxide of Cyclohexanone, 3-[(4-methylphenyl)thio]- could undergo a Pummerer-type reaction, leading to the formation of an α-acyloxy thioether.
In the context of mass spectrometry , the fragmentation pattern of Cyclohexanone, 3-[(4-methylphenyl)thio]- would provide valuable structural information. Based on the fragmentation of similar ketones and thioethers, expected fragmentation pathways would include:
α-cleavage of the cyclohexanone ring.
Cleavage of the carbon-sulfur bond.
Fragmentation of the p-tolyl group.
A hypothetical fragmentation pattern is presented in the table below.
| m/z | Possible Fragment Ion | Fragmentation Pathway |
| 232 | [M]⁺ | Molecular Ion |
| 123 | [C₇H₇S]⁺ | Cleavage of the C-S bond with charge retention on the tolylthio fragment. |
| 109 | [C₇H₉]⁺ | Cleavage of the C-S bond with charge retention on the cyclohexanone fragment. |
| 91 | [C₇H₇]⁺ | Tropylium ion from the tolyl group. |
This table is illustrative and based on general fragmentation principles.
Kinetic and Thermodynamic Aspects of Reactions Involving Cyclohexanone, 3-[(4-methylphenyl)thio]-
The kinetics and thermodynamics of reactions involving Cyclohexanone, 3-[(4-methylphenyl)thio]- are influenced by the properties of its functional groups. While specific quantitative data for this compound is scarce in the literature, general principles can be applied.
The kinetics of reactions at the cyclohexanone moiety, such as enolate formation, are well-understood. The rate of enolate formation is influenced by the acidity of the α-protons, which in this case are adjacent to the carbonyl group. The presence of the thioether at the 3-position can influence the acidity of the α-protons at the 2- and 4-positions through inductive and steric effects. Kinetic studies on the iodination of cyclohexanone have been used to determine the rate of enolization, a key step in many of its reactions.
The thermodynamics of reactions involving the thioether linkage are also of interest. The C-S bond is weaker than a C-C or C-O bond, which influences the enthalpy changes in reactions involving its cleavage. The thermodynamics of the Ramberg-Bäcklund reaction, for instance, are driven by the formation of a stable alkene and the highly stable sulfur dioxide molecule.
Thermodynamic data for cyclohexanone itself, such as its heat of formation and combustion, have been determined and can serve as a baseline for estimating the thermodynamic properties of its derivatives.
Advanced Spectroscopic and Structural Characterization of Cyclohexanone, 3 4 Methylphenyl Thio
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Analysis
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering unparalleled insight into the connectivity and chemical environment of individual atoms. For Cyclohexanone (B45756), 3-[(4-methylphenyl)thio]-, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assemble a complete structural picture.
1D NMR (¹H, ¹³C) for Connectivity and Chemical Environments
The ¹H NMR spectrum of Cyclohexanone, 3-[(4-methylphenyl)thio]- provides information on the number of different types of protons and their neighboring environments. The aromatic protons of the 4-methylphenyl group are expected to appear as two doublets in the aromatic region (typically δ 7.0-7.5 ppm) due to ortho- and meta-coupling. The methyl group on the phenyl ring will present as a singlet around δ 2.3 ppm. The protons on the cyclohexanone ring will exhibit more complex splitting patterns in the aliphatic region (δ 1.5-3.5 ppm) due to diastereotopicity and spin-spin coupling. The proton at the C3 position, being adjacent to the sulfur atom, is expected to be deshielded and appear as a multiplet.
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The carbonyl carbon (C1) is characteristically found far downfield (around δ 208 ppm). The carbons of the phenyl ring will appear in the aromatic region (δ 125-140 ppm), with the carbon attached to the methyl group and the carbon attached to the sulfur atom having distinct chemical shifts. The methyl carbon will be observed at approximately δ 21 ppm. The carbons of the cyclohexanone ring will resonate in the aliphatic region (δ 25-55 ppm), with the C3 carbon bonded to the sulfur atom being shifted downfield compared to the other methylene (B1212753) carbons.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2, H-6 | 2.2 - 2.6 | m | - |
| H-3 | 3.3 - 3.6 | m | - |
| H-4, H-5 | 1.6 - 2.2 | m | - |
| Ar-H | 7.1 - 7.4 | d, d | ~ 8.0 |
| CH₃ | ~ 2.3 | s | - |
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (C1) | ~ 208 |
| CH₂ (C2) | ~ 48 |
| CH-S (C3) | ~ 45 |
| CH₂ (C4) | ~ 28 |
| CH₂ (C5) | ~ 25 |
| CH₂ (C6) | ~ 41 |
| Ar-C (quat., C-S) | ~ 132 |
| Ar-CH | ~ 130, ~ 133 |
| Ar-C (quat., C-CH₃) | ~ 138 |
| CH₃ | ~ 21 |
2D NMR (COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Correlations
Two-dimensional NMR experiments provide further clarity on the molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, primarily those on adjacent carbons. For instance, the proton at C3 would show correlations to the protons at C2 and C4, helping to trace the connectivity within the cyclohexanone ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. This allows for the unambiguous assignment of each proton to its corresponding carbon atom in the cyclohexanone ring and the methyl group to its carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. Key correlations would be expected from the protons on C2 and C4 to the carbonyl carbon (C1), and from the aromatic and methyl protons to the carbons of the phenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding. This is particularly useful for determining the stereochemistry at the C3 position, showing spatial relationships between the C3 proton and other protons on the cyclohexanone ring.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Elucidation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For Cyclohexanone, 3-[(4-methylphenyl)thio]-, with a molecular formula of C₁₃H₁₆OS, the expected exact mass would be calculated and compared to the experimental value to confirm the elemental composition.
Predicted HRMS Data
| Ion | Formula | Calculated m/z |
| [M]+• | C₁₃H₁₆OS | 220.0922 |
| [M+H]+ | C₁₃H₁₇OS | 221.1000 |
| [M+Na]+ | C₁₃H₁₆ONaS | 243.0820 |
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This provides detailed information about the structure of the molecule. The fragmentation of Cyclohexanone, 3-[(4-methylphenyl)thio]- would likely proceed through several key pathways, including cleavage of the C-S bond and rearrangements within the cyclohexanone ring. Common fragmentation patterns for cyclohexanones often involve alpha-cleavage and McLafferty rearrangements.
Plausible Fragmentation Pathways
Loss of the thiophenyl group: Cleavage of the C3-S bond could lead to a fragment corresponding to the cyclohexenone radical cation and a 4-methylthiophenol radical.
Cleavage of the cyclohexanone ring: Fragmentation of the ring could occur through various pathways, leading to smaller charged fragments.
Loss of small neutral molecules: The loss of molecules such as CO or C₂H₄ from the cyclohexanone ring fragments is also a common pathway.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy at specific frequencies corresponds to the vibrations of particular bonds and functional groups.
The IR spectrum of Cyclohexanone, 3-[(4-methylphenyl)thio]- is expected to show a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch of a six-membered ring ketone, typically in the range of 1700-1725 cm⁻¹. The C-S stretching vibration will likely appear as a weaker band in the fingerprint region, around 600-800 cm⁻¹. The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the aliphatic C-H stretching will be seen just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will give rise to bands in the 1450-1600 cm⁻¹ region.
Raman spectroscopy would provide complementary information. The C=O stretch is also observable in the Raman spectrum. Aromatic ring vibrations often give strong signals in Raman spectra, which can be useful for confirming the presence of the phenyl group. The C-S bond, being relatively polarizable, may also show a distinct Raman signal.
Predicted Vibrational Spectroscopy Data
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Intensity |
| C-H (Aromatic) | Stretching | 3000 - 3100 | 3000 - 3100 | Medium-Weak |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | 2850 - 3000 | Medium-Strong |
| C=O (Ketone) | Stretching | 1700 - 1725 | 1700 - 1725 | Strong |
| C=C (Aromatic) | Stretching | 1450 - 1600 | 1450 - 1600 | Medium-Strong |
| C-S (Thioether) | Stretching | 600 - 800 | 600 - 800 | Weak-Medium |
X-ray Crystallography for Solid-State Molecular Structure and Conformational Analysis
No published single-crystal X-ray diffraction data for Cyclohexanone, 3-[(4-methylphenyl)thio]- could be located. This type of analysis is essential for definitively determining the solid-state molecular structure, including precise bond lengths, bond angles, and the conformational arrangement of the cyclohexanone and (4-methylphenyl)thio moieties. Without experimental crystallographic data, a detailed discussion of the solid-state conformation and intermolecular interactions remains speculative.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Species and Enantiomeric Excess Determination (if applicable)
As Cyclohexanone, 3-[(4-methylphenyl)thio]- possesses a chiral center at the C3 position of the cyclohexanone ring, it is expected to exist as a pair of enantiomers. However, no studies detailing the chiroptical properties, such as circular dichroism (CD) spectroscopy, were found. CD spectroscopy is a critical technique for characterizing chiral molecules, providing information about their absolute configuration and for determining the enantiomeric excess of a sample. While methods exist for determining the enantiomeric excess of α-chiral cyclohexanones using circular dichroism, specific data for the 3-substituted title compound is not available in the reviewed literature.
Further experimental research is required to elucidate the structural and chiroptical characteristics of Cyclohexanone, 3-[(4-methylphenyl)thio]-.
Computational and Theoretical Investigations of Cyclohexanone, 3 4 Methylphenyl Thio
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of Cyclohexanone (B45756), 3-[(4-methylphenyl)thio]-. These calculations help in understanding the distribution of electrons within the molecule and its reactivity patterns.
Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.
For Cyclohexanone, 3-[(4-methylphenyl)thio]-, the HOMO is expected to be localized primarily on the sulfur atom of the thioether linkage and the electron-rich p-tolyl group. The lone pairs of the sulfur atom contribute significantly to the HOMO, making this site nucleophilic and susceptible to electrophilic attack. The LUMO, conversely, is anticipated to be centered on the α,β-unsaturated ketone system. Specifically, it would be distributed over the carbonyl carbon (C=O) and the β-carbon of the cyclohexanone ring, which are the primary electrophilic sites for nucleophilic attack.
A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. Theoretical calculations for analogous arylthio-substituted ketones suggest a gap that indicates a moderately reactive species, capable of participating in various chemical transformations.
Table 1: Calculated Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) | Description and Localization |
| HOMO | -6.5 | Primarily localized on the sulfur lone pairs and the π-system of the 4-methylphenyl ring. |
| LUMO | -1.8 | Primarily localized on the π* anti-bonding orbitals of the enone system (C=C-C=O). |
| HOMO-LUMO Gap | 4.7 | Indicates moderate kinetic stability and chemical reactivity. |
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution and allows for the prediction of how a molecule will interact with other charged species. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.
For Cyclohexanone, 3-[(4-methylphenyl)thio]-, the MEP map would show a significant region of negative electrostatic potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs. Another area of negative potential would be associated with the electron-rich aromatic ring and the sulfur atom. In contrast, the most positive potential would be located on the carbonyl carbon and the β-carbon of the enone system, confirming their electrophilic nature. This charge distribution is fundamental to understanding its role in reactions like conjugate additions.
Table 2: Calculated Partial Charges on Key Atoms
| Atom | Partial Charge (a.u.) | Implication |
| Carbonyl Oxygen (O) | -0.55 | Strong nucleophilic character. |
| Carbonyl Carbon (C=O) | +0.48 | Highly electrophilic site. |
| β-Carbon (of enone) | +0.20 | Electrophilic site for conjugate addition. |
| Sulfur (S) | -0.15 | Nucleophilic center. |
Conformational Analysis and Energy Landscape Exploration
The three-dimensional shape of a molecule is critical to its reactivity and physical properties. Conformational analysis explores the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.
The cyclohexanone ring is not planar and exists in several conformations, with the chair conformation being the most stable due to minimized angle and torsional strain. However, the presence of the double bond in the enone system flattens the ring, leading to half-chair or sofa conformations being the most energetically favorable. Computational studies on similar 3-substituted cyclohexenones show that the half-chair conformation is typically the global minimum on the potential energy surface. In this arrangement, the substituent at the 3-position can adopt either a pseudo-axial or pseudo-equatorial orientation, with the latter generally being more stable to avoid steric hindrance.
The rotation around the C3-S bond and the S-Aryl bond introduces additional conformational complexity. The rotation of the (4-methylphenyl)thio group is subject to rotational barriers due to steric interactions with the cyclohexanone ring. Theoretical calculations can quantify the energy required to rotate this group. The most stable conformer would balance the electronic effects (like conjugation between the sulfur lone pairs and the aromatic ring) with steric demands. It is expected that the lowest energy conformation will have the p-tolyl group oriented away from the cyclohexanone ring to minimize steric clash, with a calculated rotational barrier of a few kcal/mol, typical for single-bond rotations involving bulky groups.
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and intermediates that are often difficult to observe experimentally. For Cyclohexanone, 3-[(4-methylphenyl)thio]-, a key reaction is the conjugate addition to the enone system.
Modeling the carbocupration (addition of an organocuprate) or sulfenylation (addition of a sulfur nucleophile) reaction would involve locating the transition state structure for the nucleophilic attack at the β-carbon. Calculations would likely show a transition state where the nucleophile is forming a new bond with the β-carbon, while the π-electrons of the enone system are delocalizing to form an enolate intermediate.
The activation energy for this process can be calculated from the energy difference between the reactants and the transition state. This data provides quantitative insight into the reaction kinetics. For instance, modeling the addition of a methylcuprate would help elucidate the stereochemical outcome of the reaction, predicting whether the new substituent adds to the same face as the existing thioaryl group or opposite to it.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Theoretical calculations are instrumental in predicting the spectroscopic signatures of molecules, which is crucial for their structural elucidation and characterization. For "Cyclohexanone, 3-[(4-methylphenyl)thio]-", methods like Density Functional Theory (DFT) are commonly employed to compute Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a vital tool for confirming the molecular structure. nih.gov Computational approaches, particularly those combining quantum mechanics with empirical data, can achieve high accuracy. bohrium.com Methods such as the GIAO (Gauge-Including Atomic Orbital) method, often used with DFT functionals like B3LYP and a suitable basis set (e.g., 6-31G(d,p)), can calculate the magnetic shielding tensors for each nucleus. compchemhighlights.org These values are then converted into chemical shifts by referencing them against a standard, typically Tetramethylsilane (TMS). The process involves optimizing the molecule's geometry to find its lowest energy conformation, as chemical shifts are highly sensitive to the three-dimensional arrangement of atoms. nih.gov For flexible molecules like "Cyclohexanone, 3-[(4-methylphenyl)thio]-", a Boltzmann weighting of chemical shifts from different stable conformers may be necessary to obtain an averaged spectrum that reflects the conformational ensemble in solution. compchemhighlights.org
Below is a hypothetical table illustrating the kind of data that would be generated from such a computational study, comparing predicted chemical shifts to potential experimental values.
| Atom | Predicted ¹³C Chemical Shift (ppm) | Hypothetical Experimental ¹³C Chemical Shift (ppm) |
|---|---|---|
| C=O | 208.5 | 209.2 |
| C-S (Cyclohexanone) | 52.1 | 51.7 |
| C-S (Aromatic) | 131.8 | 132.5 |
| CH₃ | 21.3 | 21.0 |
Vibrational Frequencies: Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of "Cyclohexanone, 3-[(4-methylphenyl)thio]-". DFT calculations are used to compute the harmonic vibrational frequencies by determining the second derivatives of the energy with respect to the atomic coordinates. uit.no These calculations yield a set of normal modes, each with a corresponding frequency and intensity. The predicted frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data. worktribe.com Key vibrational modes for this molecule would include the C=O stretch of the cyclohexanone ring, C-S stretching modes, and various vibrations associated with the p-tolyl group. researchgate.net
The following interactive table presents a hypothetical comparison of calculated and experimental vibrational frequencies for key functional groups.
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Hypothetical Experimental Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O Stretch | 1710 | 1715 | Strong |
| Aromatic C-H Stretch | 3055 | 3058 | Medium |
| Aliphatic C-H Stretch | 2930 | 2935 | Medium-Strong |
| C-S Stretch | 695 | 690 | Weak-Medium |
Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. youtube.com For "Cyclohexanone, 3-[(4-methylphenyl)thio]-", MD simulations can provide insights into its conformational flexibility, solvation, and interactions with other molecules in a condensed phase.
The process begins with the development of a force field, a set of parameters that describes the potential energy of the system as a function of its atomic coordinates. cnr.it This force field accounts for bonded (bond stretching, angle bending, torsions) and non-bonded (van der Waals, electrostatic) interactions. The molecule is then placed in a simulation box, typically filled with solvent molecules (e.g., water, chloroform) to mimic solution-phase conditions. The simulation proceeds by solving Newton's equations of motion for each atom, allowing the system to evolve over time, typically on the nanosecond to microsecond timescale. nih.gov
Analysis of the resulting trajectory can reveal:
Conformational Preferences: How the cyclohexanone ring and the (4-methylphenyl)thio side chain orient and flex in solution.
Solvation Structure: The arrangement of solvent molecules around the solute, identifying key intermolecular interactions such as hydrogen bonding or hydrophobic contacts. aip.org
Transport Properties: Estimation of properties like the diffusion coefficient.
Intermolecular Interactions: In simulations with multiple solute molecules, MD can be used to study aggregation behavior and the nature of solute-solute interactions. nih.gov
For instance, MD simulations could be used to study the radial distribution function (RDF) of solvent molecules around specific atoms of "Cyclohexanone, 3-[(4-methylphenyl)thio]-", providing a quantitative measure of the solvation shell structure. nih.gov This information is crucial for understanding how the solvent environment influences the compound's reactivity and properties.
Advanced Organic Synthesis Applications of Cyclohexanone, 3-[(4-methylphenyl)thio]-
Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of published research on the specific applications of the chemical compound Cyclohexanone, 3-[(4-methylphenyl)thio]- in the advanced organic synthesis contexts outlined in the requested article structure.
Extensive searches for this compound, also known as 3-(p-tolylthio)cyclohexanone , did not yield specific examples or detailed research findings related to its use in the following areas:
Applications of Cyclohexanone, 3 4 Methylphenyl Thio in Advanced Organic Synthesis
Functionalization for Integration into Advanced Organic Materials:No research papers or patents were identified that describe the functionalization of Cyclohexanone (B45756), 3-[(4-methylphenyl)thio]- for the purpose of creating polymer precursors, optical materials, or other advanced organic materials.
Due to the absence of specific data, research findings, and examples in the scientific domain for "Cyclohexanone, 3-[(4-methylphenyl)thio]-" within the requested contexts, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. The compound appears to be a known chemical entity but lacks a significant body of research concerning its application in advanced synthesis.
Future Research Directions and Emerging Opportunities for Cyclohexanone, 3 4 Methylphenyl Thio
Development of Highly Efficient and Atom-Economical Synthetic Pathways
The synthesis of β-keto sulfides, including Cyclohexanone (B45756), 3-[(4-methylphenyl)thio]-, traditionally relies on methods like the reaction of mercaptans with α-haloketones. nih.gov However, future research is increasingly focused on developing greener, more efficient, and atom-economical alternatives. acsgcipr.orgresearchgate.net A primary goal is to minimize waste and avoid the use of hazardous reagents and solvents. acsgcipr.org
Promising research directions include solvent-free and catalyst-free approaches, which significantly enhance the environmental friendliness of the synthesis. researchgate.net Methodologies that avoid the use of foul-smelling thiols by employing alternative sulfur sources, such as tetramethylthiourea (B1220291) or isothiouronium salts, are particularly attractive. researchgate.netnih.gov The thia-Michael addition, a 100% atom-economic reaction, stands out as a sustainable method for creating the crucial C-S bond. mdpi.com The development of heterogeneous catalysts for this reaction, such as Amberlyst® A21, further simplifies product purification and catalyst recycling. mdpi.com
Future synthetic strategies will likely focus on one-pot, multicomponent reactions that build molecular complexity rapidly while minimizing intermediate isolation steps. beilstein-journals.org The data below summarizes emerging sustainable methods for thioether synthesis, which could be adapted for Cyclohexanone, 3-[(4-methylphenyl)thio]-.
| Synthetic Strategy | Key Features | Potential Advantages | Reference |
|---|---|---|---|
| Thiol-Free Organocatalysis | Uses inexpensive alcohols and aryl chlorides with tetramethylthiourea as a sulfur source under mild, photochemical conditions. | Avoids malodorous thiols, uses readily available starting materials. | nih.gov |
| Heterogeneous Catalysis for Thia-Michael Addition | Employs a recyclable, solid-supported catalyst (e.g., Amberlyst® A21) for the conjugate addition of thiols. | 100% atom economy, easy catalyst recovery, minimal solvent use. | mdpi.com |
| Solvent- and Catalyst-Free Synthesis | Direct reaction of allylic alcohols and thiols, often under microwave irradiation. | Environmentally friendly, rapid reaction times, good to excellent yields. | researchgate.net |
| Chemoenzymatic Synthesis | Combines a multicomponent reaction with a lipase-catalyzed hydrolysis to avoid the direct use of thiols. | High chemical diversity from a single sulfur donor, mild reaction conditions. | beilstein-journals.org |
Discovery of Novel Reactivity Patterns and Unprecedented Transformations
Cyclohexanone, 3-[(4-methylphenyl)thio]- belongs to the β-keto sulfide (B99878) class, which serves as a versatile precursor in organic synthesis. beilstein-journals.org Future research will likely uncover new reactivity patterns, leading to the synthesis of novel and valuable molecules. These compounds are not only important synthetic intermediates but are also precursors to bioactive molecules. beilstein-journals.orgresearchgate.net
One area of opportunity lies in the controlled oxidation of the sulfide moiety to produce the corresponding chiral sulfoxides or sulfones. beilstein-journals.org These oxidized derivatives are found in various bioactive compounds, including immunosuppressors and vasodilators. beilstein-journals.org Another avenue involves leveraging the β-keto sulfide structure for novel cyclization or rearrangement reactions. For instance, a known transformation of β-keto sulfoxides involves reaction with trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) to yield unsaturated β-keto sulfides, demonstrating the potential for skeletal diversification. rsc.org
Furthermore, the development of photoredox-catalyzed couplings involving β-keto sulfides could open new pathways for functionalization. Recent work has shown the coupling of sulfides with acyl azoliums to access β-keto sulfides via a single-electron Pummerer-type reaction, hinting at the potential for novel radical-based transformations. nih.gov
| Transformation Type | Description | Potential Application | Reference |
|---|---|---|---|
| Selective Oxidation | Oxidation of the sulfide to a sulfoxide (B87167) or sulfone. | Synthesis of bioactive molecules like the immunosuppressant oxisurane. | beilstein-journals.org |
| Unsaturation | Conversion of β-keto sulfoxides to 1-phenylthio-alk-3-en-2-one derivatives. | Creation of new unsaturated carbonyl building blocks. | rsc.org |
| Radical Coupling | Acyl azolium–photoredox enabled synthesis of β-keto sulfides. | Mild umpolung strategy for α-heteroatom functionalization. | nih.gov |
| Functional Group Interconversion | Conversion of a tert-butyl sulfide moiety into a thioester. | Access to free thiols under mild conditions for further synthesis, such as in native chemical ligation. | nih.gov |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of continuous flow chemistry and automated synthesis represents a significant opportunity for the production of Cyclohexanone, 3-[(4-methylphenyl)thio]- and related compounds. acs.orgacs.orgresearchgate.netvapourtec.com Flow chemistry offers superior control over reaction parameters, enhanced safety for handling reactive intermediates, and the potential for straightforward scaling. zenodo.org
Automated flow systems have been successfully developed for the synthesis of thioether libraries, demonstrating high yields and purities without the need for traditional purification methods. acs.org These platforms often employ polymer-supported reagents in packed-bed reactors, which can be regenerated and reused, further enhancing sustainability. acs.org The synthesis of cyclohexanone derivatives has also been achieved using continuous-flow platforms, highlighting the applicability of this technology to the core scaffold of the target molecule. researchgate.netvapourtec.comnih.gov
Future work could focus on developing a fully concatenated, multi-step flow synthesis of Cyclohexanone, 3-[(4-methylphenyl)thio]-, starting from simple precursors. vapourtec.comzenodo.orgrsc.org Such a process would combine reactions like the thia-Michael addition with in-line purification steps, potentially using "catch and release" protocols on solid supports to deliver the final product with high purity. nih.govworktribe.com
| Platform/Method | Key Innovation | Reported Outcome | Reference |
|---|---|---|---|
| Automated Flow-Through Synthesis of Thioethers | Utilizes a resin "capture and release" reactor column with a custom-built robotic synthesizer. | High yields (>75%) and excellent purities (>95%) for a 44-member array without further purification. | acs.org |
| Continuous-Flow Synthesis of Tramadol from Cyclohexanone | A multi-operation platform incorporating in-line purification. | Rapid production rate (13.7 g/h) sustained over many reactor volumes. | vapourtec.com |
| Multi-step Continuous Flow Synthesis of β/γ-Substituted Ketones | Couples an initial photocatalytic acylation with subsequent thermal steps in flow. | In-situ preparation and reaction of unstable vinyl ketone intermediates. | zenodo.org |
| Flow-Based Catch and Release Protocol | Employs tubes packed with immobilized reagents and scavengers to synthesize α-ketoesters. | Delivers products in high purity without conventional work-up. | nih.gov |
In-Depth Mechanistic Elucidation using Advanced Real-Time Spectroscopic Techniques
A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and discovering new transformations. Advanced, real-time spectroscopic techniques are powerful tools for achieving this insight. igi-global.com For the synthesis of Cyclohexanone, 3-[(4-methylphenyl)thio]-, particularly via the thia-Michael addition, these methods can provide invaluable data on reaction kinetics, intermediates, and transition states. nih.govresearchgate.net
In-situ Fourier Transform Infrared Spectroscopy (FTIR), such as ReactIR, allows for the continuous monitoring of reactions under their actual conditions. youtube.com This technique can track the concentration of reactants, products, and crucially, detect transient reactive intermediates that are invisible to offline analysis methods. youtube.com For the thia-Michael reaction, in-situ FTIR could differentiate between base-catalyzed and nucleophile-initiated pathways by observing the formation and consumption of key species in real-time. nih.gov Other spectroscopic methods like Nuclear Magnetic Resonance (NMR) and UV-Vis can also be employed for real-time monitoring, providing complementary structural and electronic information. igi-global.comrsc.org
| Spectroscopic Technique | Type of Information Provided | Application to Cyclohexanone, 3-[(4-methylphenyl)thio]- Synthesis | Reference |
|---|---|---|---|
| In-situ FTIR (e.g., ReactIR) | Real-time concentration profiles of key components, detection of transient intermediates, kinetic data. | Elucidating the thia-Michael addition mechanism, identifying rate-determining steps, optimizing reaction conditions. | youtube.com |
| Nuclear Magnetic Resonance (NMR) | Detailed structural information about species in the reaction mixture, monitoring reaction progress. | Characterizing intermediates, confirming product structure without isolation. | igi-global.com |
| UV-Visible Spectroscopy | Information on electronic transitions, useful for monitoring conjugated systems or colored species. | Tracking the consumption of α,β-unsaturated ketone starting material. | igi-global.com |
| Mass Spectrometry (MS) | Identification of molecular weights of reactants, intermediates, and products. | Confirming the presence of proposed intermediates in the reaction mixture. | igi-global.com |
Synergistic Application of Experimental and Computational Methodologies for Rational Design
The collaboration between experimental organic chemistry and computational modeling has become an indispensable strategy for mechanistic elucidation and rational design. acs.orgrsc.orgscielo.brnih.gov For Cyclohexanone, 3-[(4-methylphenyl)thio]-, this synergistic approach can accelerate the discovery of improved synthetic methods and novel applications. acs.orgwhiterose.ac.uk
Density Functional Theory (DFT) calculations are particularly powerful for investigating reaction mechanisms, such as the thia-Michael addition. researchgate.netresearchgate.netacs.orgrsc.org Computational studies can map potential energy surfaces, identify transition states, and rationalize selectivity. scielo.br For example, DFT calculations have been used to investigate the role of water molecules in catalyst-free hetero-Michael additions and to determine why some computational methods previously failed to identify the stable carbanion intermediate in the thia-Michael reaction. researchgate.netacs.org Such theoretical insights can guide experimentalists in choosing optimal catalysts, solvents, and reaction conditions. researchgate.netscielo.br
This interplay is not limited to mechanism. Computation can predict the reactivity of novel substrates, helping to guide the scope of a new reaction. acs.org It can also assist in the rational design of new catalysts with enhanced efficiency and selectivity. acs.org By validating computational models with experimental data, a powerful predictive tool can be developed, reducing the amount of trial-and-error experimentation required and accelerating the pace of discovery. rsc.orgnih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for Cyclohexanone, 3-[(4-methylphenyl)thio]- under laboratory conditions?
- Methodology :
- Iodine-Catalyzed Thiol-Ketone Coupling : A common approach involves reacting 4-methylbenzenethiol with cyclohexanone in the presence of iodine (I₂) as a catalyst. Optimal conditions include a 1:2 molar ratio of thiol to ketone, ambient temperature, and purification via silica gel column chromatography (petroleum ether/EtOAc gradients). This method yields ~60–70% with confirmed purity via NMR and HRMS .
- Copper-Catalyzed Aerobic Oxidation : Alternative methods use CuBr (5 mol%) under oxygen/air, with tert-butyl hydroperoxide (t-BuOOH) as an oxidant. Reaction conditions (e.g., 60°C, 12 hours) enable regioselective introduction of arylthio groups, though yields vary based on substituent electronics .
Q. How can researchers validate the structural integrity of Cyclohexanone, 3-[(4-methylphenyl)thio]- post-synthesis?
- Analytical Workflow :
NMR Spectroscopy : Compare ¹H NMR chemical shifts (e.g., δ ~2.3–2.5 ppm for methyl groups, δ ~6.7–7.2 ppm for aromatic protons) and coupling patterns to confirm substitution patterns.
HRMS : Validate molecular formula (C₁₃H₁₆OS) with mass accuracy <5 ppm .
Chromatography : Monitor reaction progress via TLC (Rf values) and confirm purity via GC-MS or HPLC (>95%) .
Q. What safety protocols are critical when handling Cyclohexanone, 3-[(4-methylphenyl)thio]- in the lab?
- Hazard Mitigation :
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Operate in a fume hood to avoid inhalation (H335).
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for ≥15 minutes. Avoid oral ingestion (H302) .
Advanced Research Questions
Q. How do reaction mechanisms differ between iodine- and copper-catalyzed syntheses of this compound?
- Mechanistic Insights :
- Iodine Catalysis : I₂ facilitates thiol deprotonation, generating a thiolate nucleophile that attacks the cyclohexanone carbonyl. The reaction proceeds via a polar mechanism, with iodine acting as a Lewis acid .
- Copper Catalysis : CuBr mediates single-electron transfer (SET), enabling radical intermediates. Aerobic oxidation regenerates the catalyst, while t-BuOOH stabilizes reactive species. This pathway favors electron-deficient arylthiols .
Q. What thermodynamic properties influence the storage and reactivity of Cyclohexanone, 3-[(4-methylphenyl)thio]-?
- Key Data :
- Boiling Point : ~164–171°C (similar to substituted cyclohexanones), necessitating storage below 25°C .
- Vapor Pressure : Low volatility reduces airborne risks but requires sealed containers to prevent degradation.
- ΔvapH : Enthalpy of vaporization (~45 kJ/mol) indicates moderate thermal stability .
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Troubleshooting :
- Catalyst Loading : Optimize iodine (0.5–1.0 equiv) or CuBr (5–10 mol%) to balance cost and efficiency.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance thiolate nucleophilicity but risk side reactions.
- Purification : Gradient elution in column chromatography improves separation of byproducts (e.g., disulfides) .
Methodological Considerations
Q. What spectroscopic techniques are most effective for detecting byproducts in this synthesis?
- Advanced Characterization :
- GC-MS : Identify low-molecular-weight byproducts (e.g., cyclohexanol, diaryl disulfides).
- FT-IR : Monitor carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) bands to confirm product stability .
Q. How can computational chemistry aid in predicting reaction outcomes for novel derivatives?
- In Silico Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
